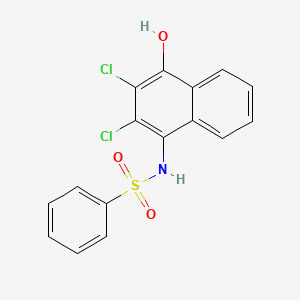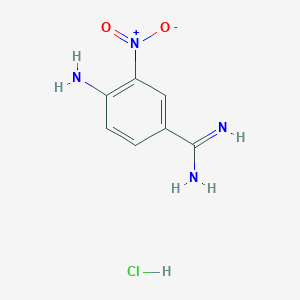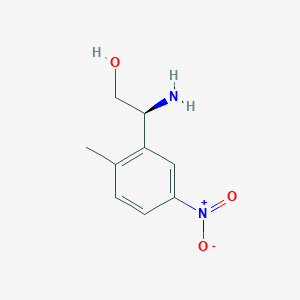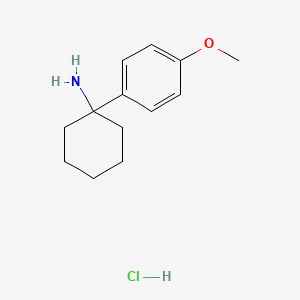
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, commonly known as DNBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DNBS is a sulfonamide derivative of naphthol, which is a widely used organic compound in the chemical industry. DNBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Naphthoquinones, including 2,3-dichloro-1,4-naphthoquinone, have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics due to the rise of multidrug-resistant bacterial strains .
Antitumoral Properties
The same naphthoquinone derivatives have shown promise as antitumoral agents. Their redox properties and other mechanisms contribute to their potential efficacy against cancer cells. Given the global health burden of cancer, identifying effective drugs is crucial, and 2,3-dichloro-1,4-naphthoquinone derivatives warrant further investigation .
Organic Synthesis
2,3-Dichloro-1,4-naphthoquinone serves as a versatile building block in organic synthesis. Its four electrophilic sites allow for the preparation of diverse compounds, including 2,3-substituted derivatives and heterocycles. Researchers have fused this core naphthoquinone structure with other functional groups to create novel molecules .
Hydride Transfer Reactions
The compound’s high reduction potential makes it a valuable mediator for hydride transfer reactions. Its three accessible oxidation states—quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced)—contribute to its utility in synthetic chemistry .
Angiogenesis Inhibition
Specific derivatives, such as 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone (PPE8), have demonstrated potential as angiogenesis inhibitors. These compounds could play a role in treating angiogenesis-related diseases .
Eigenschaften
IUPAC Name |
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRHCSEPBKXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)
![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)
![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)
